
Nickel;thulium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel-thulium compounds are intermetallic compounds formed by the combination of nickel and thulium. These compounds are part of the broader category of rare earth-nickel intermetallics, which exhibit unique magnetic, structural, and electronic properties. Thulium is a rare earth element, and its compounds with nickel are of significant interest in materials science and various industrial applications due to their distinct characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nickel-thulium compounds can be synthesized through various methods, including:
Solid-State Reaction: This involves mixing nickel and thulium powders in stoichiometric ratios and heating them at high temperatures in an inert atmosphere to form the desired intermetallic compound.
Sol-Gel Method: Thulium-doped nickel ferrite nanoparticles can be synthesized using nickel (II) nitrate, iron (III) nitrate, thulium (III) nitrate, and glucose.
Co-Precipitation: This method involves the simultaneous precipitation of nickel and thulium ions from a solution, followed by filtration, drying, and calcination to form the intermetallic compound.
Industrial Production Methods
Industrial production of nickel-thulium compounds typically involves high-temperature solid-state reactions in controlled atmospheres to ensure the purity and desired stoichiometry of the final product. Advanced techniques such as arc melting and induction melting are also employed to produce high-purity intermetallic compounds.
Análisis De Reacciones Químicas
Types of Reactions
Nickel-thulium compounds undergo various chemical reactions, including:
Oxidation: Nickel-thulium compounds can be oxidized to form oxides, such as nickel oxide and thulium oxide.
Reduction: These compounds can be reduced using hydrogen or other reducing agents to obtain the metallic forms of nickel and thulium.
Substitution: Nickel-thulium compounds can undergo substitution reactions where other elements or compounds replace nickel or thulium in the lattice structure.
Common Reagents and Conditions
Oxidation: Typically involves heating in the presence of oxygen or air.
Reduction: Involves the use of hydrogen gas or other reducing agents at elevated temperatures.
Substitution: Requires the presence of substituting elements or compounds and appropriate reaction conditions to facilitate the exchange.
Major Products Formed
Oxidation: Nickel oxide (NiO) and thulium oxide (Tm2O3).
Reduction: Metallic nickel and thulium.
Substitution: Various substituted intermetallic compounds depending on the substituting element.
Aplicaciones Científicas De Investigación
Nickel-thulium compounds have a wide range of scientific research applications, including:
Magnetic Materials: These compounds exhibit unique magnetic properties, making them useful in the development of advanced magnetic materials for data storage and electronic devices.
Electrocatalysis: Nickel-thulium compounds are used in electrocatalysts for water splitting and other electrochemical reactions due to their excellent catalytic properties.
Materials Science: The unique structural and electronic properties of nickel-thulium compounds make them valuable in the study of intermetallics and the development of new materials with tailored properties.
Mecanismo De Acción
The mechanism of action of nickel-thulium compounds is primarily related to their electronic and magnetic properties. The incorporation of thulium into the nickel lattice alters the electronic structure, leading to changes in magnetic behavior and catalytic activity. The specific molecular targets and pathways involved depend on the application, such as the interaction with oxygen intermediates in electrocatalysis or the generation of reactive oxygen species in photocatalysis .
Comparación Con Compuestos Similares
Nickel-thulium compounds can be compared with other rare earth-nickel intermetallics, such as:
Nickel-Gadolinium (Ni-Gd): Similar magnetic properties but different electronic structures.
Nickel-Erbium (Ni-Er): Comparable in terms of magnetic behavior but with distinct catalytic properties.
Nickel-Ytterbium (Ni-Yb): Shares some structural similarities but differs in electronic and magnetic characteristics.
Uniqueness
Nickel-thulium compounds are unique due to the specific electronic configuration of thulium, which imparts distinct magnetic and catalytic properties not found in other rare earth-nickel intermetallics .
Propiedades
Número CAS |
12142-90-4 |
|---|---|
Fórmula molecular |
NiTm |
Peso molecular |
227.628 g/mol |
Nombre IUPAC |
nickel;thulium |
InChI |
InChI=1S/Ni.Tm |
Clave InChI |
MIGYFMOMLDJINJ-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Tm] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


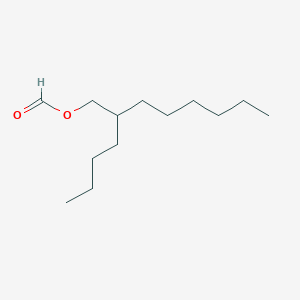
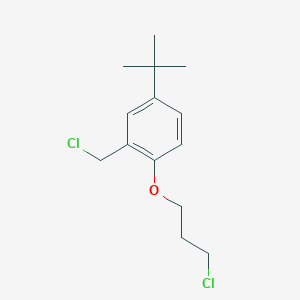
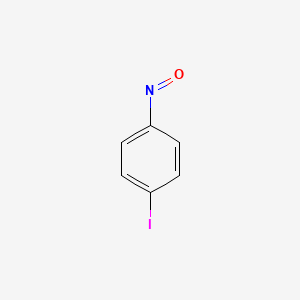
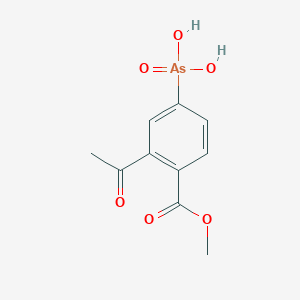

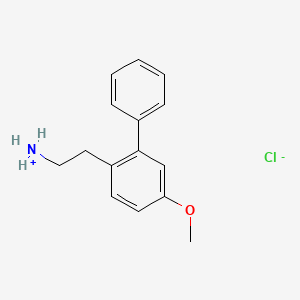
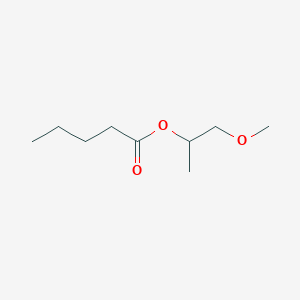

![Ethyl 2-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methylpropanoate](/img/structure/B14728853.png)

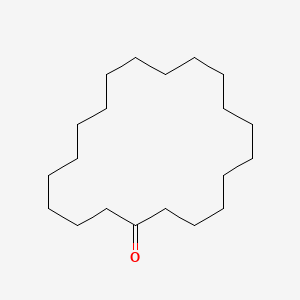
![2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol](/img/structure/B14728872.png)
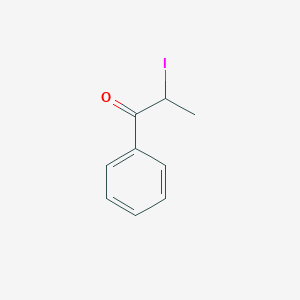
![3-Ethyl-2-propyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14728880.png)
